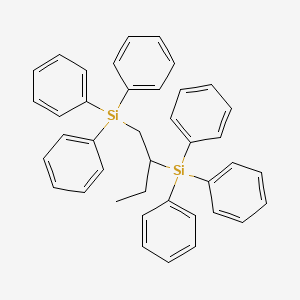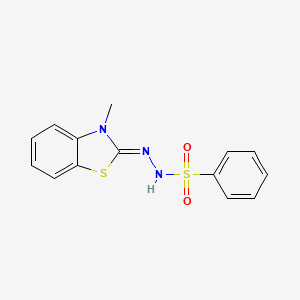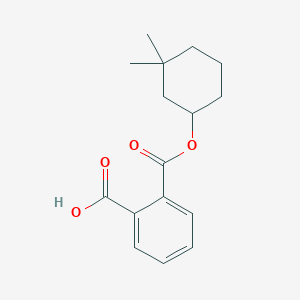![molecular formula C22H24N4O4S3 B11959557 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11959557.png)
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazid ist eine komplexe organische Verbindung, die einen Thiadiazolring, eine Sulfanylgruppe und einen Hydrazidanteil aufweist
Herstellungsmethoden
Die Synthese von 2-({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazid umfasst in der Regel mehrere Schritte:
Bildung des Thiadiazolrings: Der Thiadiazolring kann durch Reaktion von Thiosemicarbazid mit Schwefelkohlenstoff in Gegenwart einer Base synthetisiert werden.
Einführung der Sulfanylgruppe: Die Sulfanylgruppe wird durch Reaktion des Thiadiazolzwischenprodukts mit 4-Methylbenzylchlorid unter basischen Bedingungen eingeführt.
Hydrazidbildung: Der Hydrazidanteil wird durch Reaktion des Sulfanyl-Thiadiazolzwischenprodukts mit Hydrazinhydrat gebildet.
Kondensationsreaktion: Schließlich wird das Hydrazid mit 2,3,4-Trimethoxybenzaldehyd kondensiert, um die Zielverbindung zu bilden.
Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung dieser Schritte umfassen, um Ausbeute und Reinheit zu maximieren, sowie die Verwendung von skalierbaren Reaktionsbedingungen und Reinigungsverfahren.
Chemische Reaktionsanalyse
2-({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazid kann verschiedene chemische Reaktionen eingehen:
Oxidation: Die Sulfanylgruppen können mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Der Hydrazidanteil kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Amin reduziert werden.
Substitution: Die Methoxygruppen am aromatischen Ring können nucleophile Substitutionsreaktionen mit starken Nucleophilen wie Natriumhydrid eingehen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nucleophile (z. B. Natriumhydrid). Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone und substituierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
2-({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Diese Verbindung hat Potenzial als Pharmakophor für die Entwicklung neuer Medikamente, insbesondere aufgrund ihrer Thiadiazol- und Hydrazidanteile, die bekanntermaßen verschiedene biologische Aktivitäten aufweisen.
Materialwissenschaften: Die Verbindung kann zur Synthese neuer Materialien mit einzigartigen elektronischen und optischen Eigenschaften verwendet werden.
Organische Synthese: Es dient als vielseitiges Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Wirkmechanismus
Der Wirkmechanismus von 2-({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Der Thiadiazolring und der Hydrazidanteil können mit Enzymen und Rezeptoren interagieren und deren Aktivität möglicherweise hemmen oder modulieren. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen vom jeweiligen biologischen Kontext ab, in dem die Verbindung verwendet wird.
Vorbereitungsmethoden
The synthesis of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with 4-methylbenzyl chloride under basic conditions.
Hydrazide Formation: The hydrazide moiety is formed by reacting the sulfanyl-thiadiazole intermediate with hydrazine hydrate.
Condensation Reaction: Finally, the hydrazide is condensed with 2,3,4-trimethoxybenzaldehyde to form the target compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore for the development of new drugs, particularly due to its thiadiazole and hydrazide moieties, which are known to exhibit various biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and hydrazide moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu 2-({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazid gehören:
Thiadiazolderivate: Verbindungen mit ähnlichen Thiadiazolringen, aber verschiedenen Substituenten.
Hydrazidderivate: Verbindungen mit ähnlichen Hydrazidanteilen, aber verschiedenen aromatischen Ringen.
Sulfanylverbindungen: Verbindungen mit ähnlichen Sulfanylgruppen, aber verschiedenen Grundstrukturen.
Die Einzigartigkeit von 2-({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazid liegt in seiner Kombination dieser funktionellen Gruppen, die zu einzigartigen chemischen und biologischen Eigenschaften führen können.
Eigenschaften
Molekularformel |
C22H24N4O4S3 |
|---|---|
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H24N4O4S3/c1-14-5-7-15(8-6-14)12-31-21-25-26-22(33-21)32-13-18(27)24-23-11-16-9-10-17(28-2)20(30-4)19(16)29-3/h5-11H,12-13H2,1-4H3,(H,24,27)/b23-11+ |
InChI-Schlüssel |
MUXUWZKSLUFMRC-FOKLQQMPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C(=C(C=C3)OC)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C(=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)








![1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine](/img/structure/B11959547.png)



